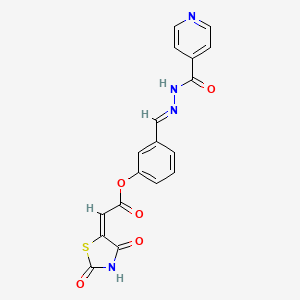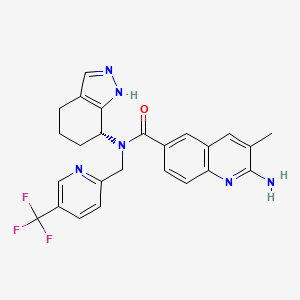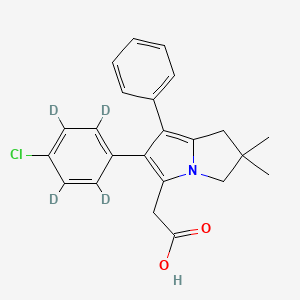
Licofelone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licofelone-d4 is a deuterated form of licofelone, a dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of licofelone. Licofelone itself is known for its analgesic and anti-inflammatory properties, making it a potential therapeutic agent for conditions such as osteoarthritis and other inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of licofelone-d4 involves the incorporation of deuterium atoms into the licofelone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Licofelone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Licofelone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of licofelone.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the pharmacokinetics and pharmacodynamics of licofelone.
Medicine: Utilized in preclinical studies to evaluate the therapeutic potential of licofelone in treating inflammatory diseases and pain management.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of licofelone
Wirkmechanismus
Licofelone-d4, like licofelone, exerts its effects by inhibiting both cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, leading to decreased inflammation and pain. The molecular targets include arachidonate 5-lipoxygenase and prostaglandin G/H synthase 2, which are key enzymes in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase but not lipoxygenase.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for pain and inflammation.
Uniqueness of Licofelone-d4
This compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. Additionally, the incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic studies .
Eigenschaften
Molekularformel |
C23H22ClNO2 |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i8D,9D,10D,11D |
InChI-Schlüssel |
UAWXGRJVZSAUSZ-OCFVFILASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(N3CC(CC3=C2C4=CC=CC=C4)(C)C)CC(=O)O)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


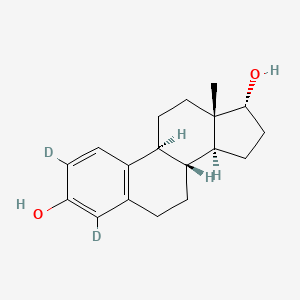
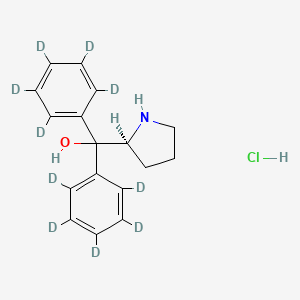
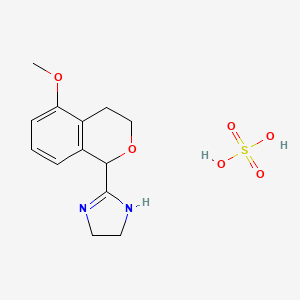
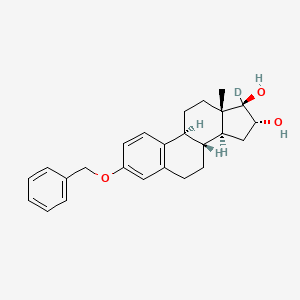
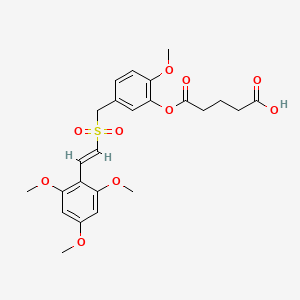
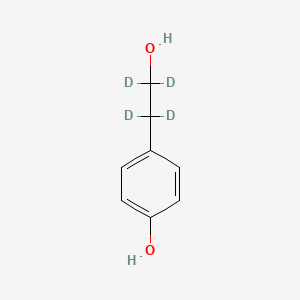
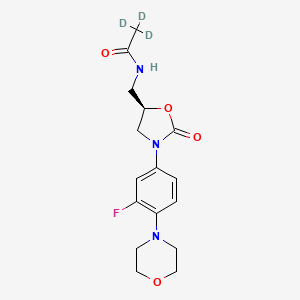
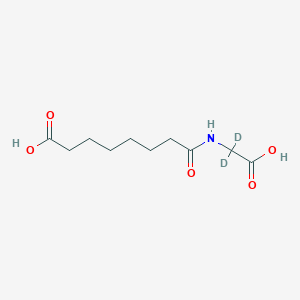
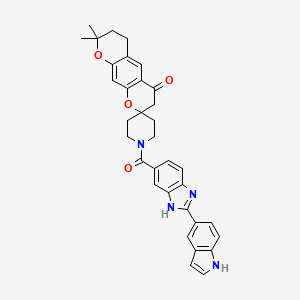
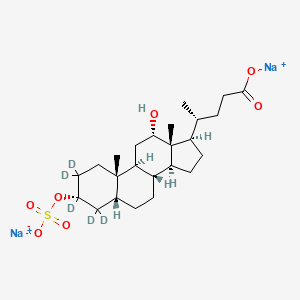
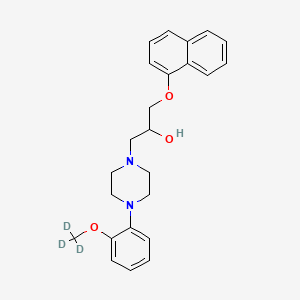
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
